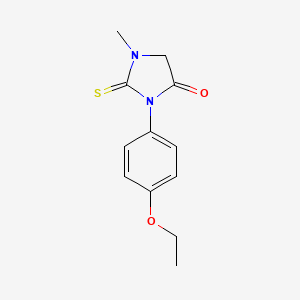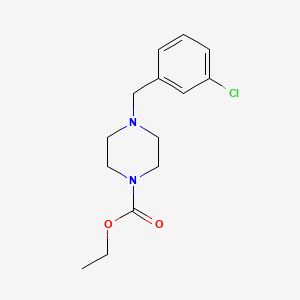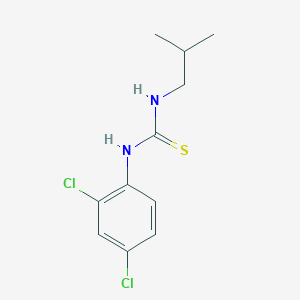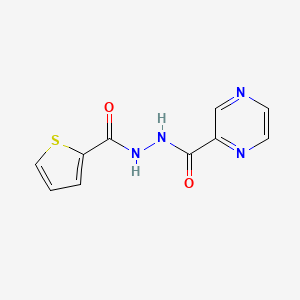
N-(2,6-dimethylphenyl)-3-(4-methoxyphenyl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,6-dimethylphenyl)-3-(4-methoxyphenyl)acrylamide, also known as DMPA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields.
Scientific Research Applications
N-(2,6-dimethylphenyl)-3-(4-methoxyphenyl)acrylamide has been extensively studied for its potential applications in various fields of scientific research, including medicinal chemistry, material science, and polymer chemistry. In medicinal chemistry, N-(2,6-dimethylphenyl)-3-(4-methoxyphenyl)acrylamide has been investigated as a potential anticancer agent due to its ability to inhibit the growth of cancer cells. In material science, N-(2,6-dimethylphenyl)-3-(4-methoxyphenyl)acrylamide has been used as a monomer for the synthesis of polymers with unique properties, such as high thermal stability and mechanical strength. In polymer chemistry, N-(2,6-dimethylphenyl)-3-(4-methoxyphenyl)acrylamide has been used as a crosslinking agent for the synthesis of hydrogels with potential applications in drug delivery and tissue engineering.
Mechanism of Action
The mechanism of action of N-(2,6-dimethylphenyl)-3-(4-methoxyphenyl)acrylamide is not fully understood, but it is believed to involve the inhibition of protein synthesis and DNA replication in cancer cells. N-(2,6-dimethylphenyl)-3-(4-methoxyphenyl)acrylamide has been shown to induce cell cycle arrest and apoptosis in cancer cells, which may contribute to its anticancer activity.
Biochemical and Physiological Effects:
N-(2,6-dimethylphenyl)-3-(4-methoxyphenyl)acrylamide has been shown to have low toxicity and good biocompatibility, making it a promising candidate for biomedical applications. In vitro studies have shown that N-(2,6-dimethylphenyl)-3-(4-methoxyphenyl)acrylamide can inhibit the growth of cancer cells without affecting normal cells. N-(2,6-dimethylphenyl)-3-(4-methoxyphenyl)acrylamide has also been shown to have anti-inflammatory and analgesic effects in animal models.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(2,6-dimethylphenyl)-3-(4-methoxyphenyl)acrylamide is its ease of synthesis and purification, making it readily available for laboratory experiments. However, one of the limitations of N-(2,6-dimethylphenyl)-3-(4-methoxyphenyl)acrylamide is its low solubility in water, which may affect its bioavailability and limit its potential applications in certain fields.
Future Directions
There are several future directions for the research and development of N-(2,6-dimethylphenyl)-3-(4-methoxyphenyl)acrylamide. One potential direction is the synthesis of N-(2,6-dimethylphenyl)-3-(4-methoxyphenyl)acrylamide-based polymers with improved properties for biomedical applications, such as drug delivery and tissue engineering. Another direction is the investigation of the mechanism of action of N-(2,6-dimethylphenyl)-3-(4-methoxyphenyl)acrylamide in cancer cells, which may lead to the development of more effective anticancer agents. Additionally, the development of novel synthesis methods for N-(2,6-dimethylphenyl)-3-(4-methoxyphenyl)acrylamide and its derivatives may further expand its potential applications in various fields of scientific research.
Synthesis Methods
The synthesis of N-(2,6-dimethylphenyl)-3-(4-methoxyphenyl)acrylamide involves the reaction of 2,6-dimethylphenyl isocyanate and 4-methoxyphenylacetic acid in the presence of a base catalyst. The resulting product is then purified using column chromatography to obtain pure N-(2,6-dimethylphenyl)-3-(4-methoxyphenyl)acrylamide.
properties
IUPAC Name |
(E)-N-(2,6-dimethylphenyl)-3-(4-methoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO2/c1-13-5-4-6-14(2)18(13)19-17(20)12-9-15-7-10-16(21-3)11-8-15/h4-12H,1-3H3,(H,19,20)/b12-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQOXOPCADYTRAJ-FMIVXFBMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C=CC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=CC=C1)C)NC(=O)/C=C/C2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[1-(4-morpholinylcarbonyl)-2-(3-pyridinyl)vinyl]-2-furamide](/img/structure/B5820007.png)


![N-allyl-N-[4-(1-piperidinylcarbonyl)phenyl]methanesulfonamide](/img/structure/B5820023.png)

![2-{[5-(2-furyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-1-(4-nitrophenyl)ethanone](/img/structure/B5820039.png)


![2-[3-oxo-3-(1-pyrrolidinyl)propyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5820061.png)
![1-{[(4-fluorophenyl)amino]carbonothioyl}-4-piperidinecarboxamide](/img/structure/B5820078.png)


![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-(4-methylphenyl)acetamide](/img/structure/B5820096.png)